4-acetoxy MET (hydrochloride)
Description
4-Acetoxy MET (hydrochloride) (3-[2-(methylamino)ethyl]-1H-indol-4-ol, 4-acetate, monohydrochloride) is a synthetic tryptamine derivative with the molecular formula C₁₃H₁₆N₂O₂·HCl and a molecular weight of 268.7 g/mol . It is structurally characterized by a methyl substitution on the ethylamine side chain and an acetoxy group at the 4-position of the indole ring. This compound is primarily utilized as an analytical reference standard in forensic and pharmacological research. Its synthesis typically involves acetylation of hydroxyl groups using acetic anhydride, followed by purification steps .
Properties
Molecular Formula |
C15H20N2O2 · HCl |
|---|---|
Molecular Weight |
296.8 |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18;/h5-7,10,16H,4,8-9H2,1-3H3;1H |
InChI Key |
ZAAYXHZDJJRJNV-UHFFFAOYSA-N |
SMILES |
CN(CC)CCC1=CNC2=C1C(OC(C)=O)=CC=C2.Cl |
Synonyms |
4-AcO MET; Metacetin |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Pharmacological Studies
4-Acetoxy MET is primarily explored for its potential psychoactive effects similar to other tryptamines. It is believed to act as an agonist at serotonin 5-HT receptors, which are crucial in mediating various psychological effects, including those associated with psychedelics. Research indicates that compounds like 4-Acetoxy MET may exhibit LSD-like pharmacological activity, which supports their classification as psychedelic drugs .
2. Behavioral Studies
Investigations into the behavioral effects of 4-Acetoxy MET have been conducted using animal models. For instance, studies have measured the head-twitch response (HTR) in rodents, a common indicator of serotonergic activity. The compound demonstrated significant effects, suggesting that its potency and efficacy may be comparable to other known psychedelics .
Data Table: Comparative Potency of Tryptamines
| Compound | ED50 (mg/kg) | ED50 (µmol/kg) |
|---|---|---|
| Psilocin (4-HO-DMT) | 0.17 | 0.81 |
| 4-Hydroxy-N-ethyltryptamine (4-HO-MET) | 0.18 | 0.65 |
| 4-Acetoxy-N-ethyltryptamine (4-AcO-MET) | 0.44 | 1.17 |
| 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | 0.41 | 1.12 |
This table illustrates the comparative potency of various tryptamines based on the effective dose required to produce a response in animal models.
Forensic and Analytical Applications
Due to its classification as a research chemical, 4-Acetoxy MET is also utilized in forensic and analytical contexts. It serves as an analytical reference standard for substance identification and quantification in toxicology studies. Its structural characteristics allow it to be used in various assays aimed at understanding the metabolic pathways of tryptamines .
Case Studies
Case Study: Behavioral Effects in Rodent Models
A study investigating the effects of different tryptamines, including 4-Acetoxy MET, on rodent behavior highlighted the compound's significant impact on serotonergic signaling pathways . The results indicated that 4-Acetoxy MET produced a robust head-twitch response, which was statistically significant compared to control groups.
Case Study: Pharmacokinetics and Metabolism
While direct human studies are lacking, it is hypothesized that 4-Acetoxy MET undergoes rapid hydrolysis in vivo, similar to its analogs like psilocin . This metabolic pathway suggests potential implications for its psychoactive effects and duration of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Counterion Effects
The position of the acetoxy group and the choice of counterion significantly influence pharmacological activity. For example:
- 4-Acetoxy vs. 3-Acetoxy Isomers :
In guinea pig ileum and rat fundus tissues, the hydrochloride salt of 4-acetoxy MET exhibits only 0.5–1% of the activity of its 3-acetoxy isomer. Conversely, the methiodide salt of 4-acetoxy MET is 1.7–5.8 times more active than the 3-acetoxy isomer, depending on tissue type and temperature .
| Compound | Counterion | Relative Potency (vs. 3-Acetoxy Isomer) | Tissue Specificity |
|---|---|---|---|
| 4-Acetoxy MET | Hydrochloride | 0.5–1% | Guinea pig ileum, rat fundus |
| 4-Acetoxy MET | Methiodide | 170–580% | Atria, ileum |
Comparison with Other Tryptamines
4-Acetoxy MET belongs to a broader class of substituted tryptamines. Key analogs include:
- 4-AcO-DMT (Psilocin Acetate): This compound, with a dimethylaminoethyl side chain (C₁₄H₁₈N₂O₂·HCl), is a direct acetylated analog of psilocin. It is metabolized into psilocin, producing psychedelic effects, unlike 4-acetoxy MET .
- 4-HO-MET: The hydroxyl analog of 4-acetoxy MET, 4-HO-MET, lacks the acetyl group, leading to higher receptor affinity and hallucinogenic activity .
- 4-AcO-NMT :
A related compound with a methyl group on the indole nitrogen (instead of the side chain), 4-AcO-NMT shows distinct receptor binding profiles and reduced locomotor activity in mice .
Halogenated Derivatives
Halogenation of 4-acetoxy compounds can shift activity from agonism to antagonism. For example:
- 5-Bromo-4-acetoxy analogs of TRPV1 agonists exhibit antagonistic activity, whereas non-halogenated analogs remain agonists . This highlights the critical role of substituents in modulating receptor interactions.
Preparation Methods
Acetylation of 4-HO-MET
The acetylation step is critical to forming the prodrug. Below are methods derived from analogous compounds (e.g., 4-AcO-DMT, 4-AcO-TMT):
Method A: Acetic Anhydride with Base Catalysis
Method B: Acetic Acid with Oxidizing Agent
-
Reagents : Acetic acid, DMSO, non-nucleophilic base (e.g., NaHCO₃).
-
Conditions : Room temperature, 20–24 hours (e.g., as described for 4-AcO-DMT).
| Parameter | Method A | Method B |
|---|---|---|
| Reagents | Acetic anhydride, DMAP, DCM | Acetic acid, DMSO, NaHCO₃ |
| Temperature | 0°C to RT | RT |
| Reaction Time | 2–24 hours | 20–24 hours |
| Yield | ~80–90% | ~60–70% |
Hydrochloride Salt Formation
The free base 4-AcO-MET is converted to its hydrochloride salt for stability and bioavailability:
-
Dissolution : 4-AcO-MET is dissolved in a polar aprotic solvent (e.g., DCM, ethanol).
-
Protonation : HCl gas or a concentrated HCl solution (e.g., 1M HCl in ether) is added dropwise.
-
Precipitation : The hydrochloride salt precipitates and is filtered.
-
Purification : Washed with cold solvent and dried in vacuo.
Structural and Analytical Validation
Crystallographic Data
The hydrochloride salt’s structure has been characterized via X-ray crystallography:
Spectroscopic Characterization
-
¹H NMR : Peaks for methyl (δ ~3.0 ppm), ethyl (δ ~1.2 ppm), and aromatic protons (δ ~7.0–7.5 ppm).
-
MS : Molecular ion peak at m/z 260.337 (C₁₅H₂₀N₂O₂) for the free base.
Challenges and Optimization
-
Acetylation Efficiency :
-
Salt Stability :
Comparative Analysis of Prodrug Activation
4-AcO-MET is hypothesized to undergo in vivo deacetylation to 4-HO-MET, similar to 4-AcO-DMT → psilocin.
| Parameter | 4-AcO-MET | 4-AcO-DMT |
|---|---|---|
| Deacetylation | Serum esterases (predicted) | Serum esterases (confirmed) |
| Active Metabolite | 4-HO-MET | Psilocin |
| Potency | Not quantified | ~1/10th of psilocin |
Q & A
Q. What analytical methods are recommended for characterizing 4-acetoxy MET (hydrochloride) purity and structural integrity?
To ensure batch-to-batch consistency and validate structural integrity, researchers should employ:
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (≥98% as per Cayman Chemical standards) .
- UV/Vis Spectroscopy : Measure absorbance at λmax 220 nm and 277 nm to confirm the compound’s spectral profile .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 268.7 g/mol for 4-acetoxy NMT hydrochloride) and isotopic patterns .
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and acetate group integration .
Q. What in vivo models are suitable for assessing the hallucinogenic potential of 4-acetoxy MET (hydrochloride)?
The head-twitch response (HTR) in mice is the gold-standard behavioral assay for evaluating hallucinogenic activity:
- Protocol : Administer doses intraperitoneally (typical range: 1–10 mg/kg) and quantify HTR episodes over 30-minute intervals .
- Controls : Compare with psilocin (Item No. 11864) to validate assay sensitivity.
- Caveats : Note that analogs like 4-acetoxy NMT (Item No. 36352) lack HTR induction, highlighting structural specificity .
Q. What safety protocols are essential when handling 4-acetoxy MET (hydrochloride) in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory filters for aerosolized particles .
- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 20 ppm) .
- Storage : Maintain at -20°C in airtight containers to prevent degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per OSHA HCS guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in behavioral outcomes between structurally similar tryptamine analogs?
Discrepancies (e.g., 4-acetoxy MET induces HTR, while 4-acetoxy NMT does not) require:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylamino vs. methoxy groups) and test receptor affinity .
- Receptor Binding Assays : Compare 5-HT2A agonism using radioligands like [<sup>3</sup>H]ketanserin .
- Metabolic Profiling : Assess prodrug conversion rates to active metabolites (e.g., psilocin) using liver microsomes .
Q. What strategies optimize the synthesis and purification of 4-acetoxy MET (hydrochloride) to minimize degradation?
- Synthetic Route : Acetylate psilocin precursors under anhydrous conditions to prevent hydrolysis .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and validate with HPLC .
Q. How do receptor binding assays elucidate the pharmacological mechanisms of 4-acetoxy MET (hydrochloride) beyond serotonin receptor interactions?
- Broad-Screen Profiling : Test affinity for trace amine-associated receptors (TAARs) and sigma-1 receptors using competitive binding assays .
- Functional Selectivity : Measure cAMP accumulation or β-arrestin recruitment to distinguish biased agonism at 5-HT receptors .
- Cross-Species Comparisons : Evaluate receptor orthologs (e.g., rodent vs. human 5-HT2A) to identify translational relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
